3-hexyl-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Overview
Description
3-hexyl-9-(3-methoxyphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound with a unique structure that combines a pyrimido[1,2-g]purine core with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hexyl-9-(3-methoxyphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multiple steps, starting from readily available starting materials. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents, such as disiamylborane or 9-borabicyclo[3,3,1]-nonane (9-BBN), which are prepared in situ from BH3 .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3-hexyl-9-(3-methoxyphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions could introduce new functional groups, such as halogens or alkyl groups, depending on the reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for studying enzyme interactions or as a potential drug lead.
Medicine: Due to its potential biological activity, it could be investigated for therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It may find use in the development of new materials or as a component in chemical processes.
Mechanism of Action
The mechanism by which 3-hexyl-9-(3-methoxyphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, potentially inhibiting or activating biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-hexyl-9-(4-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- 2-methoxyphenol derivatives
Uniqueness
What sets 3-hexyl-9-(3-methoxyphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione apart from similar compounds is its specific combination of functional groups and the pyrimido[1,2-g]purine core. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H31N5O3 |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
3-hexyl-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H31N5O3/c1-5-6-7-8-12-26-21(29)19-20(25(3)23(26)30)24-22-27(14-16(2)15-28(19)22)17-10-9-11-18(13-17)31-4/h9-11,13,16H,5-8,12,14-15H2,1-4H3 |
InChI Key |
AFWSDBRETAQQCS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC(=CC=C4)OC)C)N(C1=O)C |
Origin of Product |
United States |
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